Cas no 2227687-51-4 ((1S)-3-amino-1-(5-fluoropyridin-3-yl)propan-1-ol)

(1S)-3-amino-1-(5-fluoropyridin-3-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
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- (1S)-3-amino-1-(5-fluoropyridin-3-yl)propan-1-ol
- EN300-1806295
- 2227687-51-4
-
- インチ: 1S/C8H11FN2O/c9-7-3-6(4-11-5-7)8(12)1-2-10/h3-5,8,12H,1-2,10H2/t8-/m0/s1
- InChIKey: MRQLHUJURYMPDT-QMMMGPOBSA-N
- SMILES: FC1=CN=CC(=C1)[C@H](CCN)O
計算された属性
- 精确分子量: 170.08554114g/mol
- 同位素质量: 170.08554114g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 134
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.5
- トポロジー分子極性表面積: 59.1Ų
(1S)-3-amino-1-(5-fluoropyridin-3-yl)propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1806295-2.5g |
(1S)-3-amino-1-(5-fluoropyridin-3-yl)propan-1-ol |
2227687-51-4 | 2.5g |
$3417.0 | 2023-09-19 | ||
Enamine | EN300-1806295-0.5g |
(1S)-3-amino-1-(5-fluoropyridin-3-yl)propan-1-ol |
2227687-51-4 | 0.5g |
$1673.0 | 2023-09-19 | ||
Enamine | EN300-1806295-5g |
(1S)-3-amino-1-(5-fluoropyridin-3-yl)propan-1-ol |
2227687-51-4 | 5g |
$5056.0 | 2023-09-19 | ||
Enamine | EN300-1806295-10g |
(1S)-3-amino-1-(5-fluoropyridin-3-yl)propan-1-ol |
2227687-51-4 | 10g |
$7497.0 | 2023-09-19 | ||
Enamine | EN300-1806295-0.25g |
(1S)-3-amino-1-(5-fluoropyridin-3-yl)propan-1-ol |
2227687-51-4 | 0.25g |
$1604.0 | 2023-09-19 | ||
Enamine | EN300-1806295-1.0g |
(1S)-3-amino-1-(5-fluoropyridin-3-yl)propan-1-ol |
2227687-51-4 | 1g |
$1742.0 | 2023-06-03 | ||
Enamine | EN300-1806295-10.0g |
(1S)-3-amino-1-(5-fluoropyridin-3-yl)propan-1-ol |
2227687-51-4 | 10g |
$7497.0 | 2023-06-03 | ||
Enamine | EN300-1806295-0.05g |
(1S)-3-amino-1-(5-fluoropyridin-3-yl)propan-1-ol |
2227687-51-4 | 0.05g |
$1464.0 | 2023-09-19 | ||
Enamine | EN300-1806295-1g |
(1S)-3-amino-1-(5-fluoropyridin-3-yl)propan-1-ol |
2227687-51-4 | 1g |
$1742.0 | 2023-09-19 | ||
Enamine | EN300-1806295-5.0g |
(1S)-3-amino-1-(5-fluoropyridin-3-yl)propan-1-ol |
2227687-51-4 | 5g |
$5056.0 | 2023-06-03 |
(1S)-3-amino-1-(5-fluoropyridin-3-yl)propan-1-ol 関連文献
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1. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
(1S)-3-amino-1-(5-fluoropyridin-3-yl)propan-1-olに関する追加情報
Comprehensive Overview of (1S)-3-amino-1-(5-fluoropyridin-3-yl)propan-1-ol (CAS No. 2227687-51-4)
(1S)-3-amino-1-(5-fluoropyridin-3-yl)propan-1-ol (CAS No. 2227687-51-4) is a chiral amino alcohol derivative with significant potential in pharmaceutical and chemical research. This compound, characterized by its 5-fluoropyridin-3-yl moiety and propan-1-ol backbone, has garnered attention for its unique structural features and applications in drug discovery. Researchers are increasingly exploring its role as a building block for bioactive molecules, particularly in the development of central nervous system (CNS) targeting agents and enzyme inhibitors.
The fluorine substitution on the pyridine ring enhances the compound's metabolic stability and binding affinity, making it a valuable scaffold for medicinal chemistry. Recent studies highlight its utility in designing selective receptor modulators, aligning with the growing demand for precision therapeutics. The (1S)-stereochemistry further contributes to its enantioselective interactions, a critical factor in chiral drug synthesis—a trending topic in AI-driven drug design platforms.
In the context of green chemistry, (1S)-3-amino-1-(5-fluoropyridin-3-yl)propan-1-ol is being investigated for sustainable synthesis routes. With the rise of machine learning in chemical prediction, its physicochemical properties (e.g., logP, hydrogen bond donors) are frequently modeled to optimize ADME profiles. This aligns with industry efforts to reduce late-stage attrition in drug development—a key concern among pharmaceutical researchers.
The compound's CAS No. 2227687-51-4 is often searched alongside terms like "chiral resolution methods" and "fluoropyridine applications", reflecting user interest in its purification and functional versatility. Analytical techniques such as HPLC chiral separation and X-ray crystallography are commonly employed to characterize its purity, a frequent topic in patent literature and academic journals.
Emerging discussions in bioisostere replacement strategies have highlighted the 5-fluoropyridin-3-yl group as a surrogate for traditional aromatic systems, addressing toxicity challenges—a hot topic in preclinical research forums. Furthermore, its amino alcohol functionality enables diverse derivatization, making it relevant to combinatorial chemistry workflows that dominate modern high-throughput screening campaigns.
From a commercial perspective, suppliers often categorize CAS 2227687-51-4 under "pharmaceutical intermediates" or "research chemicals", with purity specifications (>98%) being a critical purchasing factor. The compound's stability under ambient storage conditions and compatibility with microwave-assisted synthesis are frequently documented in technical datasheets, addressing common user queries about handling protocols.
In summary, (1S)-3-amino-1-(5-fluoropyridin-3-yl)propan-1-ol represents a multifaceted tool for structure-activity relationship (SAR) studies, bridging gaps between computational chemistry predictions and empirical validation. Its ongoing exploration underscores the intersection of fragment-based drug design and targeted delivery systems—two rapidly evolving domains in life sciences.
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